Product packaging for Fructo-oligosaccharide DP10/GF9(Cat. No.:CAS No. 118150-64-4)

Fructo-oligosaccharide DP10/GF9

Cat. No.: B2403518
CAS No.: 118150-64-4
M. Wt: 1639.425
InChI Key: SHXRLJJDLJEGSV-UKIMYNCGSA-N
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Description

Overview of Fructooligosaccharide Diversity and Classification

Fructo-oligosaccharides are polymers composed of fructose (B13574) units, often with a terminal glucose molecule. wikipedia.org Their diversity stems from variations in the number of fructose units, known as the degree of polymerization (DP), and the type of glycosidic bonds linking these units. wikipedia.orgoup.com FOS are typically classified based on their chain length as either short-chain (sc-FOS) or long-chain. creative-biolabs.com Short-chain FOS usually contain 2 to 9 fructose units, while long-chain FOS, often referred to as inulin (B196767), can have a DP of 10 or higher, sometimes up to 60. creative-biolabs.comwikipedia.orgresearchgate.net

The linkages between the fructose residues also contribute to their diversity. The most common are β-(2→1) linkages, characteristic of inulin-type fructans. wikipedia.org Other types include β-(2→6) linkages found in levan-type fructans, and a mix of both in graminan-type fructans. wikipedia.org FOS can be further categorized based on their origin, being either naturally occurring in plants like chicory, garlic, and onions, or produced commercially through enzymatic processes. wikipedia.orghealthline.com

Defining the Specificity of Fructo-oligosaccharide DP10/GF9 within the FOS Spectrum

This compound is a specific fructo-oligosaccharide characterized by a degree of polymerization of 10. medchemexpress.comglpbio.comtargetmol.com This means it consists of a chain of ten monosaccharide units. medchemexpress.com The "GF9" designation indicates that it is composed of one glucose (G) unit and nine fructose (F) units. medchemexpress.com The fructose units are linked together by β-(2→1)-glycosidic bonds, with a single D-glucosyl unit at the non-reducing end. medchemexpress.comglpbio.comtargetmol.com This precise structure distinguishes it from other FOS with different chain lengths or linkage types.

Structural Properties of Fructo-oligosaccharides
FOS TypeAbbreviationDegree of Polymerization (DP)CompositionPredominant Glycosidic Linkage
KestoseGF231 Glucose, 2 Fructoseβ-(2→1)
Nystose (B80899)GF341 Glucose, 3 Fructoseβ-(2→1)
FructofuranosylnystoseGF451 Glucose, 4 Fructoseβ-(2→1)
This compoundGF9101 Glucose, 9 Fructoseβ-(2→1)

Historical Context and Current Research Landscape of Fructo-oligosaccharides

The discovery of fructo-oligosaccharides dates back over 150 years, but their commercial introduction as functional food ingredients occurred in the 1980s in Japan. creative-biolabs.com Since then, research into FOS has expanded significantly, driven by their recognition as prebiotics. researchgate.net Early research focused on the general properties of FOS mixtures.

The current research landscape is characterized by a move towards understanding the specific effects of individual FOS molecules with defined degrees of polymerization. nih.gov Scientists are investigating how chain length influences the functional properties of FOS, such as their ability to be fermented by specific gut bacteria. mdpi.comnih.gov There is also growing interest in the precise mechanisms by which FOS exert their effects, including their impact on mineral absorption and the immune system. nih.govnih.gov The development of advanced analytical techniques has enabled more detailed structural characterization and has facilitated the preparation of pure FOS fractions for research. nih.gov

Rationale for Dedicated Research on this compound

Dedicated research on this compound is crucial for several reasons. As a longer-chain FOS, it may possess distinct properties compared to the more commonly studied short-chain FOS. The specific degree of polymerization of 10 places it at the transition between what is typically considered an oligosaccharide and a polysaccharide, suggesting it could have unique fermentation patterns and physiological effects.

Studying a single, well-defined molecule like DP10/GF9 allows for a more precise understanding of structure-function relationships, which is often obscured when studying heterogeneous FOS mixtures. This targeted approach can help to elucidate the specific mechanisms of action and determine if particular chain lengths are more effective for certain applications. Investigating individual FOS molecules like DP10/GF9 is essential for advancing our knowledge in glycoscience and for the potential development of more targeted and effective functional ingredients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H102O51 B2403518 Fructo-oligosaccharide DP10/GF9 CAS No. 118150-64-4

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O51/c61-1-20-30(72)40(82)41(83)51(101-20)111-60(50(92)39(81)29(10-70)110-60)19-100-59(49(91)38(80)28(9-69)109-59)18-99-58(48(90)37(79)27(8-68)108-58)17-98-57(47(89)36(78)26(7-67)107-57)16-97-56(46(88)35(77)25(6-66)106-56)15-96-55(45(87)34(76)24(5-65)105-55)14-95-54(44(86)33(75)23(4-64)104-54)13-94-53(43(85)32(74)22(3-63)103-53)12-93-52(11-71)42(84)31(73)21(2-62)102-52/h20-51,61-92H,1-19H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXRLJJDLJEGSV-YUKXEYFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1639.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization of Fructo Oligosaccharide Dp10/gf9

Elucidation of Glycosidic Linkage Patterns in Fructo-oligosaccharide DP10/GF9

The fundamental structure of this compound is characterized by a chain of fructose (B13574) units linked to a terminal glucose unit. medchemexpress.comglpbio.comtargetmol.commedchemexpress.cn This compound is composed of nine fructose residues and one glucose residue. medchemexpress.comtargetmol.commedchemexpress.cn

At the non-reducing end of the nine-unit fructose chain, there is a single D-glucosyl residue. medchemexpress.comglpbio.comtargetmol.commedchemexpress.cn This terminal glucose unit is linked to the first fructose unit of the chain via an α-(1→2) glycosidic bond, the same linkage found in sucrose (B13894). researchgate.net The α-configuration of this terminal glucose is a defining characteristic of the GFn (Glucose-Fructose n) series of fructo-oligosaccharides. nih.gov

Spectroscopic Approaches for Structural Confirmation

To unambiguously confirm the precise structure of this compound, advanced spectroscopic methods are employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. nih.govnih.gov

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of monosaccharide composition, linkage patterns, and anomeric configurations. nih.govasm.org

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the initial steps in the structural elucidation of this compound.

The ¹H NMR spectrum of fructo-oligosaccharides shows characteristic signals for the sugar protons in the region of 3.40–5.40 ppm. nih.gov A key diagnostic signal is the doublet in the anomeric region around 5.35-5.44 ppm, which is assigned to the anomeric proton (H-1) of the terminal α-glucosyl unit. nih.govresearchgate.net The remaining proton signals of the fructose and glucose residues overlap in the region between 3.0 and 4.5 ppm. researchgate.netresearchgate.net

The ¹³C NMR spectrum provides complementary information. The anomeric carbon of the α-D-glucopyranosyl unit typically resonates around 92-93 ppm. nih.govresearchgate.net The C-2 of the β-D-fructofuranosyl units involved in the β-(2→1) linkages shows a characteristic signal around 103-105 ppm. nih.gov The signals for the other carbon atoms of the fructose and glucose units appear in the 60-85 ppm range. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Moieties in Fructo-oligosaccharides

Moiety Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Terminal α-Glucosyl H-1 ~5.35 - 5.44 -
C-1 - ~92.45 - 93.38
Internal β-Fructosyl H-3 ~4.18 ~78.48
H-4 ~4.04 ~75.48
H-5 ~3.80 ~82.20
C-2 - ~103.21 - 105.0
Terminal β-Fructosyl C-1 ~3.75 ~61.42

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. nih.govnih.govresearchgate.net

While 1D NMR provides valuable initial data, two-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals and for confirming the connectivity between the monosaccharide units. nih.govnih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same sugar residue, allowing for the tracing of the proton network of each monosaccharide unit.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is crucial for assigning the carbon signal corresponding to each proton signal. For example, the cross-peak at approximately δH 5.35 / δC 93.38 confirms the identity of the anomeric proton and carbon of the terminal α-glucose unit. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for determining glycosidic linkages. mdpi.com It shows correlations between protons and carbons that are separated by two or three bonds. For this compound, a key correlation would be observed between the anomeric proton (H-1) of the terminal glucose unit and the C-2 of the first fructose unit. mdpi.com Similarly, correlations between the anomeric protons of the fructose units and the C-1 of the subsequent fructose units would confirm the β-(2→1) linkage pattern throughout the chain.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural model of this compound can be constructed.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Fructose
Glucose
Sucrose

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Applications

When analyzing FOS, specific regions in the FTIR spectrum are of particular interest. The region between 930 cm⁻¹ and 1138 cm⁻¹ is often characteristic of FOS, with notable peaks around 930, 994, 1030, 1060, and 1138 cm⁻¹. nih.gov For FOS in general, a distinctive absorption band maximum is often observed around 1158 cm⁻¹. researchgate.net These absorptions are primarily due to the C-O bond stretching and glycosidic leakages within the fructose and glucose units. illinois.edunih.gov The presence of bands corresponding to β and α anomeric forms can also be identified. researchgate.net

FTIR spectroscopy can be used in conjunction with multivariate analysis techniques, such as partial least squares (PLS) regression, to quantify the concentration of individual oligosaccharides within a mixture. nih.govnih.gov This approach has been successfully applied to monitor the enzymatic synthesis of FOS and to determine the sugar composition in various food products. nih.govnih.govsigmaaldrich.com The correlation between FTIR spectral data and results from High-Performance Liquid Chromatography (HPLC) is often high, demonstrating the accuracy and utility of FTIR as a rapid analytical tool. nih.govnih.gov

Table 1: Characteristic FTIR Absorption Bands for Fructo-oligosaccharides

Wavenumber (cm⁻¹)AssignmentReference
~1158Distinctive absorption band for FOS researchgate.net
930, 994, 1030, 1060, 1138Characteristic peaks for GF2, GF3, and GF4 nih.gov

This table presents characteristic infrared absorption bands observed for various fructo-oligosaccharides. While not specific to DP10/GF9, these bands provide a general fingerprint for FOS compounds.

Mass Spectrometric Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of oligosaccharides, providing precise information on molecular weight and fragmentation patterns that help in sequencing and identifying linkage positions. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the confident determination of the elemental composition of the molecule. For this compound, with a chemical formula of C60H102O51, the expected molecular weight is approximately 1639.4 g/mol . HRMS can confirm this mass with high precision, helping to distinguish it from other oligosaccharides with similar but not identical compositions. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Glycosidic Bond Cleavage Patterns and Sequencing

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the sequence of monosaccharide units and the positions of glycosidic bonds. nih.gov In this technique, the parent ion corresponding to the intact oligosaccharide is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the structure. The fragmentation of FOS typically occurs at the glycosidic bonds. nih.gov For FOS with a degree of polymerization greater than 7, such as DP10/GF9, identification often relies on characteristic MS/MS fragments. researchgate.net

The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with a Q-Exactive Orbitrap mass spectrometer offers a powerful platform for the comprehensive analysis of complex oligosaccharide mixtures. nih.govnih.gov UHPLC provides high-resolution separation of individual oligosaccharides prior to their introduction into the mass spectrometer. nih.gov The Q-Exactive Orbitrap MS then combines a quadrupole for precursor ion selection with a high-resolution Orbitrap mass analyzer to acquire accurate mass data for both the precursor and fragment ions. nih.govmdpi.com

This technique has been successfully used to identify numerous oligosaccharides, including FOS, in various natural products. nih.gov The high-resolution and high-accuracy data obtained from UHPLC-Q-Exactive Orbitrap MS allows for the confident identification of compounds like this compound, even in complex matrices. researchgate.netnih.gov Studies have reported the identification of this compound in plant extracts using this method. researchgate.net

Table 2: Mass Spectrometric Data for this compound

Analytical TechniqueInformation ObtainedTypical Findings for this compoundReference
HRMSAccurate Molecular WeightConfirms the elemental composition of C60H102O51 and a molecular weight of approximately 1639.4 Da.
MS/MSGlycosidic Bond Cleavage and SequencingProvides characteristic fragment ions that confirm the sequence of nine fructose units and one glucose unit. researchgate.net
UHPLC-Q-Exactive Orbitrap MSHigh-Resolution Separation and IdentificationEnables the separation and identification of DP10/GF9 from complex mixtures with high confidence. researchgate.netnih.gov

This table summarizes the application of various mass spectrometric techniques in the structural characterization of this compound.

Complementary Chromatographic Methods in Structural Purity Assessment

While advanced spectroscopic and spectrometric methods are essential for detailed structural elucidation, chromatographic techniques are fundamental for assessing the purity of this compound isolates. High-Performance Liquid Chromatography (HPLC) with various detectors, such as Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID), is commonly used for the analysis and purification of FOS. nih.govmdpi.com Due to the high polarity of FOS, specialized columns like aminopropyl (NH2) or amide columns are often employed to achieve good separation. nih.govmdpi.com

High-Speed Counter-Current Chromatography (HSCCC) is another effective technique for the separation and purification of FOS from crude mixtures. nih.govmdpi.com This method, sometimes coupled with a pre-column derivatization step, allows for the isolation of individual oligosaccharides with high purity. nih.govmdpi.com The purity of the collected fractions is then typically confirmed by HPLC analysis. nih.govmdpi.com These chromatographic methods are crucial for obtaining a pure sample of this compound, which is a prerequisite for accurate structural characterization by spectroscopic and spectrometric techniques.

Biosynthetic Pathways and Enzymatic Mechanisms of Fructo Oligosaccharide Dp10/gf9 Production

Enzymatic Transfructosylation from Sucrose (B13894) and Fructan Substratesasm.orgresearchgate.net

The core mechanism for the synthesis of FOS, including DP10/GF9, is enzymatic transfructosylation. This process involves the transfer of a fructosyl group from a donor molecule, typically sucrose, to an acceptor molecule. nih.govuu.nl The acceptor can be another sucrose molecule or a growing FOS chain. mdpi.com This reaction is catalyzed by a group of enzymes known as fructosyltransferases (FTases). nih.gov

The production of FOS is a dynamic process where synthesis and hydrolysis reactions can occur simultaneously. nih.gov The final composition and the degree of polymerization of the resulting FOS mixture are influenced by several factors, including the enzyme source, substrate concentration, temperature, pH, and reaction time. nih.govceon.rs For instance, higher initial sucrose concentrations (above 40%) tend to favor the production of shorter-chain FOS, while lower concentrations can lead to the formation of longer chains. frontiersin.org

Fructosyltransferases (FTases) are the key enzymes responsible for the synthesis of FOS. nih.govmdpi.com These enzymes catalyze the transfer of a fructosyl moiety from a donor to an acceptor, leading to the elongation of the fructan chain. mdpi.com There are several types of FTases involved in FOS production, each with distinct specificities that influence the structure and size of the final product. mdpi.com

Inulosucrase is a type of fructosyltransferase that synthesizes inulin-type fructans, which are characterized by β(2→1) glycosidic linkages. mdpi.com This enzyme utilizes sucrose as the substrate, transferring the fructosyl unit to a growing chain. nih.gov Some inulosucrases have been shown to produce both high-molecular-weight inulin (B196767) and shorter-chain fructo-oligosaccharides (FOS). nih.gov For example, the inulosucrase from Lactobacillus reuteri strain 121 can produce large amounts of FOS with β(2→1) linkages, as well as a high-molecular-weight inulin polymer. nih.gov The activity of inulosucrase can be influenced by factors such as temperature and pH, with optimal conditions varying depending on the microbial source of the enzyme. nih.govnih.gov

Table 1: Examples of Inulosucrase Activity in FOS Production

Enzyme Source Substrate Key Products Reference
Lactobacillus gasseri DSM 20604 Sucrose FOS with β-2,1-linkages asm.org

Levansucrases are another class of fructosyltransferases that primarily synthesize levan-type fructans with β(2→6) linkages. mdpi.com These enzymes can produce FOS with a degree of polymerization typically ranging from DP3 to DP10. mdpi.com The process begins with the formation of 6-kestose (B12071499) from two sucrose molecules, which is then elongated through the addition of more fructosyl units. mdpi.com Some levansucrases also exhibit the ability to produce inulin-type (β(2→1)) and neokestose-type linkages. mdpi.com The production of higher DP FOS by levansucrases is a key area of research, with some mutant enzymes showing an enhanced ability to synthesize longer-chain FOS, up to DP9-10. nih.gov

Table 2: Levansucrase Activity and FOS Production

Enzyme Characteristic Impact on FOS Synthesis Reference
Mutant Levansucrases Can produce FOS with extended chain lengths (up to DP9-10)
High Substrate Concentration Required for efficient FOS synthesis

β-Fructofuranosidases, also known as invertases, primarily catalyze the hydrolysis of sucrose into glucose and fructose (B13574). nih.gov However, under conditions of high sucrose concentration, these enzymes can also exhibit significant transfructosylating activity, leading to the synthesis of FOS. nih.govoup.com The FOS produced by β-fructofuranosidases are typically short-chain, consisting of one to three fructosyl units linked to sucrose. researchgate.netoup.com The type of glycosidic linkages formed can vary depending on the enzyme source, with some β-fructofuranosidases capable of producing a mix of β(2→1) and β(2→6) linkages. oup.com

The elongation of fructan chains to produce higher DP FOS like DP10/GF9 is carried out by specific enzymes that act on the initial FOS molecules. nih.gov

Fructan:fructan 1-fructosyltransferase (1-FFT; EC 2.4.1.100) is responsible for the elongation of inulin-type fructans. nih.gov This enzyme catalyzes the transfer of a fructosyl unit from one fructan molecule to another, leading to the formation of longer chains. nih.govjst.go.jp The characteristics of 1-FFT can vary between plant species, influencing the final degree of polymerization of the inulin produced. nih.gov For instance, the 1-FFT from globe thistle has a higher affinity for larger fructan molecules as donors, which contributes to the accumulation of higher DP inulins in this plant compared to chicory. nih.gov

Sucrose:fructan 6-fructosyltransferase (6-SFT; EC 2.4.1.10) is a key enzyme in the synthesis of graminan-type fructans, which have both β(2→1) and β(2→6) linkages. mdpi.comresearchgate.net This enzyme transfers a fructosyl group from sucrose to a fructan acceptor, exclusively forming β(2→6) linkages. nih.govnih.gov 6-SFT is crucial for elongating the fructan chain in grasses like barley. fao.orgresearchgate.netnih.gov

The transfer of a fructosyl unit and the formation of a glycosidic bond by fructosyltransferases and β-fructofuranosidases follow a double displacement mechanism. uu.nlnih.gov This process involves two key steps:

A nucleophilic attack by an aspartate residue in the enzyme's active site on the anomeric carbon of the fructose moiety in the donor substrate (e.g., sucrose). This results in the formation of a covalent enzyme-fructose intermediate and the release of the glucose portion. nih.gov

The enzyme-fructose intermediate then reacts with an acceptor molecule. An acid-base catalyst, a glutamate (B1630785) residue, deprotonates the acceptor, activating it as a nucleophile. nih.gov This nucleophile then attacks the anomeric carbon of the fructose in the intermediate, leading to the formation of a new glycosidic bond and the release of the elongated FOS molecule. nih.gov

A glycosidic bond is a type of covalent bond that joins a carbohydrate molecule to another group. wikipedia.orgkhanacademy.org In the case of FOS, this is an O-glycosidic bond formed between the anomeric carbon of a fructose unit and a hydroxyl group of the acceptor molecule (either sucrose or another fructan). khanacademy.orgncert.nic.in The specific hydroxyl group on the acceptor that is targeted by the enzyme determines the type of linkage formed, for example, a β(2→1) or β(2→6) bond. nih.gov

Role of Fructosyltransferases (FTases) in Fructo-oligosaccharide DP10/GF9 Synthesis

Microbial Systems for this compound Biosynthesis

The biosynthesis of fructo-oligosaccharides (FOS), including the specific high-molecular-weight variant this compound, is predominantly achieved through microbial enzymatic processes. mdpi.comresearchgate.net Microorganisms are the preferred source for the industrial production of the necessary enzymes, fructosyltransferases (FTases), due to high yields and the versatility of biotechnological tools to enhance their activity. mdpi.com These enzymes catalyze the transfer of a fructosyl group from a donor molecule, typically sucrose, to an acceptor molecule. mdpi.comnih.gov The acceptor can be another sucrose molecule or a growing FOS chain, leading to elongation. nih.govuu.nl The structure and degree of polymerization (DP) of the resulting FOS are determined by the specific type of enzyme and its origin. mdpi.com this compound is a FOS with a degree of polymerization of 10, consisting of a chain of nine fructose units attached to a terminal glucose residue. targetmol.comglpbio.commedchemexpress.commedchemexpress.com

Bacterial Fructosyltransferase Systems

Bacteria are a significant source of fructosyltransferases, particularly levansucrases (EC 2.4.1.10), which are well-studied for FOS synthesis. mdpi.com These enzymes are capable of synthesizing levan-type FOS, which are characterized by β(2→6) linkages. mdpi.comnih.gov A key characteristic of bacterial levansucrases is their ability to produce FOS with the general formula GFn (where G is glucose and F is fructose) within a degree of polymerization range of 3 to 10. mdpi.com This production range explicitly includes the potential for synthesizing this compound.

The mechanism involves the sequential transfructosylation of fructose units from sucrose to a growing chain. mdpi.com Levansucrases can also exhibit hydrolytic activity, which releases free fructose. mdpi.com While levansucrases are widely studied, inulosucrases, which synthesize inulin-type FOS with β(2→1) linkages, remain less explored in bacteria. mdpi.com Several bacterial genera, including Lactobacillus and Zymomonas, are known to possess transfructosylating enzymes suitable for FOS production. nih.govnih.gov The production of these enzymes and the subsequent FOS synthesis are often influenced by environmental factors, such as the concentration of sucrose in the growth medium. mdpi.com

Fungal and Yeast Fructosyltransferase Systems

Fungal and yeast systems are the most commercially exploited sources for FOS production. nih.govnih.gov Filamentous fungi, especially from the genus Aspergillus, are among the most explored organisms for generating high yields of fructosyltransferases. nih.gov Species such as Aspergillus oryzae, Aspergillus niger, and Aureobasidium pullulans are widely used. nih.gov These fungal FTases typically produce short-chain FOS, primarily 1-kestose (B104855) (GF2), nystose (B80899) (GF3), and 1F-fructofuranosylnystose (GF4), through transfructosylation. researchgate.netnih.gov

Yeasts, such as those from the genera Rhodotorula, Candida, and Saccharomyces, also produce fructosyltransferases. nih.govnih.gov The invertase from Saccharomyces cerevisiae (Suc2), for example, exhibits some transfructosylating activity, producing both 6-kestose (levan-type) and 1-kestose (inulin-type), although its primary function is hydrolytic. nih.gov While the predominant products from many fungal and yeast systems are shorter-chain FOS, the enzymatic potential for creating longer chains exists and can be harnessed through process optimization and genetic engineering.

Genetic Engineering and Enzyme Biocatalysis for Tailored this compound Production

Standard microbial fermentation often yields a mixture of FOS with varying chain lengths. mdpi.com To achieve targeted synthesis of a specific compound like this compound, advanced biotechnological strategies are employed. Genetic engineering and enzyme biocatalysis offer powerful tools to modify enzymes and microbial strains for enhanced specificity, yield, and efficiency. mdpi.comresearchgate.net

Gene Cloning and Expression of Fructosyltransferases

A fundamental step in tailoring FOS production is the isolation and expression of the genes encoding fructosyltransferases. researchgate.net This process involves identifying a suitable microbial or plant source, isolating its genomic DNA or mRNA, and using molecular techniques like PCR to amplify the target FTase gene. asm.orggoogle.com The amplified gene is then inserted into an expression vector, which is introduced into a suitable host organism for large-scale production of the enzyme. google.com

For instance, a fructosyltransferase gene from the fungus Aspergillus sydowi was successfully cloned and functionally expressed in Escherichia coli, yeast, and even potato plants. asm.org Protein extracts from the transgenic bacteria and yeast were then used to produce FOS in vitro. asm.org Similarly, FTase genes from Aspergillus oryzae and plants like asparagus have been cloned to facilitate their study and application in FOS synthesis. google.comjst.go.jp This approach allows for the production of pure enzymes, free from other native proteins in the original organism, which is crucial for controlling the synthesis reaction and product profile.

Table 1: Examples of Cloned Fructosyltransferase (FTase) Genes for Fructan Synthesis

Gene/EnzymeSource OrganismExpression HostReference
FructosyltransferaseAspergillus sydowi IAM 2544Escherichia coli, Yeast, Potato asm.org
FructosyltransferaseAspergillus oryzae ZT65(for cloning) E. coli DH5α google.com
1-FFT, 6G-FFT, 1-SSTAsparagus (Asparagus officinalis)Not specified in abstract jst.go.jp
PpFT1 (6-SFT activity)Timothy (Phleum pratense L.)Not specified in abstract nih.gov

Directed Evolution and Rational Design of Enzymes for Enhanced Specificity and Yield

Once an FTase gene is cloned, its properties can be improved through protein engineering techniques like directed evolution and rational design. researchgate.netnih.gov These methods aim to create enzyme variants with desired characteristics, such as increased specificity for producing longer-chain FOS, higher catalytic efficiency, and greater stability under industrial process conditions (e.g., high temperature and substrate concentration). nih.govresearchgate.net

Directed evolution involves creating a large library of enzyme variants through random mutagenesis and screening for mutants with improved performance. Rational design, on the other hand, involves making specific, targeted changes to the enzyme's amino acid sequence based on knowledge of its three-dimensional structure and catalytic mechanism. uu.nl For example, research on the Saccharomyces cerevisiae invertase (Suc2) demonstrated that specific amino acid substitutions could significantly enhance its transferase activity over its hydrolytic activity, increasing the yield of 6-kestose up to tenfold. nih.gov Mutagenesis studies identified key amino acid residues involved in substrate binding and in directing the synthesis of specific glycosidic linkages, such as the β(2,6) bonds found in levan-type FOS. uu.nlnih.gov Such modifications are critical for shifting the product profile towards higher DP oligosaccharides like DP10/GF9.

Recombinant Microbial Strains for this compound Synthesis

The final step in this bioengineering pipeline is the use of recombinant microbial strains as "cell factories" for FOS synthesis. researchgate.net By introducing a cloned and potentially engineered fructosyltransferase gene into a robust industrial microorganism, it is possible to create a strain optimized for producing a specific FOS. researchgate.netnih.gov Common hosts for heterologous expression include bacteria like E. coli and yeasts such as Saccharomyces cerevisiae and Kluyveromyces lactis. asm.orgmdpi.com

For example, K. lactis has been engineered to express a fructosyltransferase from Aspergillus terreus to produce FOS. mdpi.com Similarly, Lactobacillus strains have been identified that can ferment FOS and inulin, indicating their potential as hosts or sources of enzymes for synbiotic applications. nih.gov These recombinant strains can be used to produce the desired enzyme, which is then purified, or they can be used as whole-cell biocatalysts in the fermentation process itself. mdpi.com This approach offers a highly controlled and efficient method for the industrial production of tailored FOS, including the high-purity synthesis of this compound.

Table 2: Examples of Recombinant or Studied Microbial Strains in FOS-Related Production

Microbial StrainExpressed Enzyme / FunctionApplication / ProductReference
Escherichia coliA. sydowi FructosyltransferaseIn vitro FOS production asm.org
Saccharomyces cerevisiaeEngineered Suc2 InvertaseEnhanced 6-kestose synthesis nih.gov
Kluyveromyces lactis GG799A. terreus 1-FFTNeofructo-oligosaccharides mdpi.com
Lactobacillus casei, L. helveticus, and othersNative enzymesFermentation of FOS and inulin nih.gov

Advanced Analytical Methodologies for Fructo Oligosaccharide Dp10/gf9 Detection, Quantification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of oligosaccharides like Fructo-oligosaccharide DP10/GF9. Its versatility allows for the separation of complex mixtures into individual components, providing detailed profiles of oligosaccharide composition. The choice of detector is critical and is often dictated by the physicochemical properties of the analyte.

Refractive Index Detection (RID) Applications

Refractive Index Detection (RID) is a universal detector for HPLC that measures the difference in the refractive index between the mobile phase and the sample components. It is a valuable tool for the analysis of non-chromophoric compounds such as this compound.

A common application involves the use of an amino-propyl column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.netnih.gov This setup allows for the separation and quantification of various FOS, including 1-kestose (B104855), nystose (B80899), and 1F-fructofuranosylnystose. nih.gov The method's robustness is demonstrated by its satisfactory intra- and inter-day variability, typically with a relative standard deviation below 5%, and low limits of detection and quantification. nih.gov

Table 1: HPLC-RID Method Parameters for FOS Analysis

Parameter Value
Column Knauer Eurospher 100-5 NH2 Vertex (25 mm × 4.6 mm)
Mobile Phase Acetonitrile and 0.04% ammonium (B1175870) hydroxide (B78521) in water (70:30 v/v)
Flow Rate 1.25 ml/min
Column Temperature 35.0 ± 0.1°C
Detector RI Knauer SmartLine 2300
Injection Volume 20 μL

Data sourced from a study on the quantification of fructooligosaccharides during fermentation. nih.gov

Evaporative Light Scattering Detection (ELSD) for Non-Chromophoric Analysis

Evaporative Light Scattering Detection (ELSD) offers a more sensitive alternative to RID for the analysis of non-chromophoric compounds and is compatible with gradient elution, which is often necessary for separating complex oligosaccharide mixtures. researchgate.netnih.gov The principle of ELSD involves three stages: nebulization of the column effluent, evaporation of the mobile phase, and detection of the scattered light from the remaining solid analyte particles. vscht.cz

Optimized ELSD methods, often coupled with High-Performance Size Exclusion Chromatography (HPSEC), provide a wide linear range and low limits of detection and quantification for various carbohydrates. nih.govresearchgate.net For instance, an optimized method reported a linear range from 250 to 1000 mg L⁻¹ with limits of detection between 4.83 and 11.67 mg L⁻¹. nih.gov

Table 2: Optimized ELSD Parameters for Carbohydrate Analysis

Parameter Optimal Value
Evaporator Temperature 88.8°C
Nebulizer Temperature 77.9°C
Nitrogen Flow Rate 1.1 standard litres per minute

Data from a study on the optimization and validation of ELSD for carbohydrate analysis. nih.govresearchgate.net

Anion Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD) for High-Resolution Separation

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates. creative-biolabs.com At high pH, carbohydrates become anionic and can be separated on an anion-exchange column. creative-biolabs.com PAD provides direct and sensitive detection of the separated carbohydrates. creative-biolabs.com

This technique is capable of resolving complex mixtures of fructans with varying degrees of polymerization (DP), from DP3 up to DP60. nih.gov HPAEC-PAD is widely used for the detailed characterization of FOS and inulin (B196767), providing insights into their molecular weight distribution. nih.govresearchgate.net The method has been successfully applied to evaluate the fermentation properties of FOS and to analyze the sugar profiles of various food products. nih.govmdpi.com

Table 3: HPAEC-PAD System for Honey Sugar Analysis

Component Specification
System DIONEX ICS3000
Column CarboPacPA10 (4 × 250 mm, 10 µm) with CarboPacPA10 guard column (4 × 50 mm)
Detection Pulsed Amperometric Detection (PAD) with a gold working electrode and Ag/AgCl reference electrode
Mobile Phase Gradient of milli-Q water and 200 mM NaOH
Flow Rate 1 mL/min
Injection Volume 20 µL

Parameters based on a study of honey authentication. mdpi.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Derivatized this compound Analysis

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for carbohydrate analysis, but they require a derivatization step to make the non-volatile sugars suitable for GC analysis. nih.gov Common derivatization methods include silylation and acetylation. restek.com

The derivatization process, such as converting the oligosaccharides into their trimethylsilyl (B98337) (TMS) or alditol acetate (B1210297) derivatives, reduces their polarity and increases their volatility. restek.comresearchgate.net An oximation step prior to silylation or trifluoroacetylation can reduce the number of isomers formed, simplifying the resulting chromatogram. restek.com GC-MS provides not only quantitative data but also structural information based on the mass spectra of the derivatized analytes. nih.gov This method is particularly useful for determining the monosaccharide composition of complex carbohydrates after hydrolysis. researchgate.net

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-resolution separation technique for charged and uncharged molecules. For neutral oligosaccharides like this compound, derivatization to introduce a charge or the use of specific buffers is necessary for separation. nih.gov Techniques such as Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE) are employed for the analysis of glycans. springernature.com

CGE, in particular, separates molecules based on their hydrodynamic volume to charge ratio and provides excellent resolution for isomers. nih.gov Borate complexation in the running buffer can be utilized to efficiently separate positional isomers of fucosylated lactose. nih.gov While not as widespread as HPLC for oligosaccharide analysis, CE presents a powerful tool for specific separation challenges, especially for resolving complex isomeric mixtures. nih.govnih.gov

Enzymatic Methods for Specific this compound Determination

Enzymatic methods offer a high degree of specificity for the determination of this compound. These methods typically involve the use of specific enzymes that can hydrolyze particular glycosidic linkages within the oligosaccharide chain. The products of the enzymatic reaction, such as glucose and fructose (B13574), can then be quantified using established assays. nih.gov

While highly specific, enzymatic methods may be part of a broader analytical strategy. For instance, after enzymatic hydrolysis, the resulting monosaccharides can be analyzed by chromatographic techniques like HPLC or GC to determine the original concentration of the target FOS. nih.gov The combination of enzymatic specificity and chromatographic separation power provides a robust approach for the accurate quantification of this compound in various matrices.

Monosaccharide Composition Analysis using Ion Chromatography (IC)

To confirm the identity and purity of this compound, its fundamental monosaccharide composition must be determined. This is typically achieved by acid hydrolysis to break the glycosidic bonds, followed by the quantification of the resulting monosaccharides, which for GF9 are fructose and glucose. High-Performance Anion-Exchange Chromatography (HPAEC), a high-pressure form of Ion Chromatography (IC), coupled with Pulsed Amperometric Detection (PAD), is a powerful and widely used technique for this analysis. nih.govmdpi.com

The principle of HPAEC-PAD relies on the weakly acidic nature of carbohydrates. In highly alkaline solutions (eluents), the hydroxyl groups of sugars like fructose and glucose deprotonate to form anions. mdpi.com These anionic forms can then be separated on a strong anion-exchange column. sigmaaldrich.com The separation is influenced by factors such as the sugar's pKa, the eluent pH, and the interaction with the stationary phase. Because they are electrochemically active, the separated carbohydrates can be detected with high sensitivity using a PAD, which involves applying a series of potentials to a working electrode (typically gold) to oxidize the analytes, generating a current that is proportional to their concentration. sigmaaldrich.comnih.gov This detection method is highly sensitive and specific for carbohydrates, eliminating the need for derivatization.

The typical workflow involves:

Acid Hydrolysis: The this compound sample is hydrolyzed, often using an acid like trifluoroacetic acid, to break it down into its constituent glucose and fructose monomers. researchgate.net

Sample Injection: The hydrolyzed sample, after neutralization and dilution, is injected into the IC system.

Chromatographic Separation: The monosaccharides are separated on an anion-exchange column using an isocratic or gradient elution of sodium hydroxide, sometimes with the addition of sodium acetate to modulate retention for more complex mixtures. mdpi.comsigmaaldrich.com

Pulsed Amperometric Detection: The eluted sugars are detected by the PAD system.

Quantification: The concentration of glucose and fructose is determined by comparing the peak areas from the sample to those of known standards. researchgate.net

The following table summarizes typical conditions for the IC analysis of fructose and glucose.

ParameterConditionPurposeSource
Analytical Column High-performance anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series)Provides separation of anionic carbohydrates based on charge, size, and structure. thermofisher.com
Eluent Sodium Hydroxide (NaOH) solution (e.g., 30-100 mM)Creates a high pH environment to ensure sugars are in their anionic form for separation. sigmaaldrich.comthermofisher.com
Elution Mode Isocratic or GradientIsocratic elution is simpler, while gradient elution can resolve more complex mixtures of sugars. researchgate.netresearchgate.net
Flow Rate 0.8 - 1.25 mL/minControls the speed of the mobile phase through the column, affecting resolution and analysis time. nih.govthermofisher.com
Detector Pulsed Amperometric Detector (PAD) with Gold (Au) working electrodeEnables highly sensitive and specific detection of underivatized carbohydrates. sigmaaldrich.comnih.gov
Sample Preparation Acid hydrolysis, dilution, filtrationBreaks down the oligosaccharide into monosaccharides and removes particulates. researchgate.netthermofisher.com

Advanced Sample Preparation Techniques for this compound Analysis

Effective sample preparation is a critical step to ensure accurate and reliable quantification of this compound, especially when it is present in complex matrices such as food products, fermentation broths, or biological samples. The primary goals of sample preparation are to remove interfering substances (e.g., proteins, fats, salts, other carbohydrates), concentrate the analyte, and ensure compatibility with the analytical system. plos.orgmdpi.com

Solid-Phase Extraction (SPE) is a cornerstone of modern sample preparation for oligosaccharides. nih.gov It involves passing a liquid sample through a solid sorbent material, which selectively retains either the analyte or the impurities. For FOS analysis, several types of SPE cartridges are employed:

Graphitized Carbon Cartridges: These are highly effective for purifying and concentrating oligosaccharides. mdpi.com The mechanism involves adsorption of the carbohydrate molecules onto the graphitic surface. Salts and very polar impurities are washed away with water, and the FOS are subsequently eluted with a solvent of higher polarity, such as an acetonitrile-water mixture. mdpi.com

Reversed-Phase (e.g., C18) Cartridges: These are primarily used to remove nonpolar to moderately polar interferences like fats and proteins, while the highly polar oligosaccharides pass through in the aqueous fraction. mdpi.comnih.gov

Mixed-Mode Cartridges: These combine different retention mechanisms (e.g., reversed-phase and ion-exchange) to provide a more comprehensive cleanup, which can be particularly useful for complex samples containing both peptides and oligosaccharides. nih.gov

Amino-Propyl Bonded Phases: These have been shown to be a good choice for the SPE of oligosaccharides with a degree of polymerization greater than four. tandfonline.com

Other essential sample preparation techniques include:

Protein Precipitation: For samples with high protein content, such as dairy products, proteins must be removed as they can interfere with chromatographic analysis. This is often achieved by adding solvents like acetonitrile or using precipitating agents like Carrez I and II solutions. nih.govsciencepublishinggroup.com

Filtration: Centrifugal filtration using membranes with a specific molecular weight cutoff (e.g., 10,000 Da) is a simple and effective method to remove high-molecular-weight interferences like proteins and polysaccharides, allowing smaller molecules like FOS to pass through. researchgate.net

Enzymatic Hydrolysis: In some cases, specific enzymes can be used to selectively degrade interfering carbohydrates (like starch) without affecting the FOS, thereby simplifying the sample matrix.

The choice of sample preparation method depends heavily on the sample matrix and the subsequent analytical technique. The following table compares common techniques used for FOS analysis.

TechniquePrincipleApplication for FOS AnalysisAdvantagesDisadvantagesSource
Solid-Phase Extraction (SPE) - Graphitized Carbon Adsorption of carbohydrates onto a graphitic carbon surface.Purification and concentration of FOS from various matrices.Excellent for desalting and removing polar interferences; high recovery for oligosaccharides.Elution may require careful optimization of organic solvent concentration. plos.orgmdpi.com
Solid-Phase Extraction (SPE) - Reversed-Phase (C18) Hydrophobic interaction; retains nonpolar compounds.Removal of lipids, fats, and other nonpolar interferences.Effective for defatting samples; widely available and cost-effective.Does not effectively remove salts or other polar impurities. mdpi.comnih.gov
Protein Precipitation Use of solvents (e.g., acetonitrile) or reagents (e.g., Carrez) to denature and precipitate proteins.Cleanup of high-protein samples like milk and dairy products.Simple, fast, and effective for removing bulk proteins.May cause co-precipitation of some analytes; introduces additional reagents. nih.govsciencepublishinggroup.com
Centrifugal Filtration Separation based on molecular size using a semi-permeable membrane.Removal of high molecular weight compounds like proteins and polysaccharides.Fast and does not require solvents; good for removing large interfering molecules.Potential for membrane fouling; risk of analyte adsorption to the membrane. researchgate.net

Biotechnological Production and Downstream Processing of Fructo Oligosaccharide Dp10/gf9

Bioreactor Design and Optimization for Enzymatic and Microbial Production

The production of FOS, including DP10/GF9, can be achieved through either enzymatic synthesis or microbial fermentation. Both methods rely on the activity of fructosyltransferases, which catalyze the transfer of fructose (B13574) units from a donor molecule, typically sucrose (B13894), to an acceptor molecule. The design and optimization of bioreactors are critical for maximizing the yield and purity of the desired FOS.

Different fermentation strategies can be employed for FOS production, each with its own advantages and disadvantages.

Batch Fermentation: This is the simplest mode of operation, where all the necessary nutrients and the substrate (e.g., sucrose) are added to the bioreactor at the beginning of the process. patsnap.com The fermentation proceeds without any further addition of substrates. patsnap.combyjus.com While straightforward to implement, batch processes can be limited by substrate inhibition at high concentrations and product inhibition as FOS and byproducts accumulate. patsnap.com The productivity is often lower due to the downtime required for cleaning and setting up for the next batch. patsnap.com

Fed-Batch Fermentation: To overcome the limitations of batch fermentation, a fed-batch strategy can be used. In this approach, the substrate is fed to the bioreactor either intermittently or continuously during the fermentation process. patsnap.cominfors-ht.com This allows for better control over the substrate concentration, minimizing inhibition and potentially leading to higher cell densities and product yields. patsnap.comfermentorchina.com Fed-batch processes are semi-continuous and offer a greater degree of control over the production environment. infors-ht.commicrobenotes.com This method is often preferred for producing high-value products where precise control over growth conditions is crucial. patsnap.com

Continuous Fermentation: In a continuous fermentation system, fresh medium is continuously added to the bioreactor, while the culture broth containing the product is simultaneously removed. byjus.commicrobenotes.com This allows for a steady-state operation where process parameters remain constant, potentially leading to high and consistent productivity. infors-ht.com However, continuous processes are more complex to operate and have a higher risk of contamination over long operational periods. infors-ht.com

Table 1: Comparison of Fermentation Strategies for FOS Production

Strategy Description Advantages Disadvantages
Batch All components are added at the start. patsnap.combyjus.comSimple to set up and run. microbenotes.comLower productivity, potential for substrate/product inhibition. patsnap.com
Fed-Batch Substrate is added incrementally during the process. patsnap.cominfors-ht.comHigher product yields, better control over nutrient levels. patsnap.comfermentorchina.comMore complex than batch, potential for toxic byproduct accumulation. infors-ht.com
Continuous Nutrients are continuously added and product is continuously removed. byjus.commicrobenotes.comHigh productivity, consistent product quality. infors-ht.comComplex to operate, higher risk of contamination. infors-ht.com

The efficiency of FOS production is heavily influenced by several process parameters that must be carefully optimized.

Temperature: The optimal temperature for FOS synthesis depends on the specific enzyme or microorganism being used. For example, some enzymatic processes for FOS production are carried out at temperatures ranging from 35°C to 70°C. frontiersin.org A study on FOS production from carob extract found an optimal temperature of 54°C. researchgate.net

pH: The pH of the reaction medium affects the activity and stability of the fructosyltransferase. frontiersin.org An optimal pH of around 5.5 has been reported for FOS production using enzymes from various fungal sources, including Penicillium purpurogenum and Aureobasidium pullulans. frontiersin.org

Substrate Concentration: High substrate concentrations can lead to increased FOS yields. For instance, increasing the sucrose concentration from 570 g/L to 800 g/L resulted in a higher concentration of inulin-type FOS. nih.gov However, very high concentrations can also lead to substrate inhibition.

Agitation: Agitation is crucial for ensuring proper mixing of the substrate, enzyme, and cells within the bioreactor, which facilitates mass transfer and improves reaction rates. An agitation speed of 150 rpm was used in the optimization of FOS production from strawberry preparation. uminho.pt

Table 2: Optimized Process Parameters for FOS Production in Different Studies

Parameter Study Focus Optimal Value Source
Temperature FOS from carob extract54 °C researchgate.net
pH FOS from fungal enzymes~5.5 frontiersin.org
Substrate Conc. Inulin-type FOS from sucrose800 g/L nih.gov
Agitation FOS from strawberry preparation150 rpm uminho.pt

Integrated Bioprocesses for Fructo-oligosaccharide DP10/GF9 Synthesis and Purification

A study on a semi-continuous EMBR process for FOS production reported an average total FOS concentration of 270 g/L, which was 4.6% higher than that achieved in a conventional batch process. sci-hub.se Furthermore, subsequent fed-batch fermentation of the crude FOS preparation with Bacillus coagulans led to the complete removal of monosaccharides, resulting in a final FOS purity of 96.6%. sci-hub.se

Purification and Separation Techniques for High-Purity this compound

The product stream from FOS synthesis typically contains a mixture of FOS with varying degrees of polymerization, as well as unreacted sucrose and monosaccharides (glucose and fructose). uminho.pt Therefore, efficient purification and separation techniques are essential to obtain high-purity this compound.

Membrane filtration is a widely used technique for the separation and purification of oligosaccharides.

Ultrafiltration (UF): UF membranes can be used to separate the enzyme from the reaction mixture in EMBR systems. mdpi.com The choice of membrane molecular weight cut-off (MWCO) is crucial to ensure effective enzyme retention while allowing the passage of FOS. researchgate.net Ceramic membranes have been shown to be effective for separating FOS. researchgate.net

Nanofiltration (NF): NF membranes can be employed to separate FOS from monosaccharides and disaccharides. In one study, the NP030 nanofiltration membrane showed the highest difference in retention between FOS and sucrose, making it suitable for FOS purification. researchgate.net Diafiltration using this membrane has the potential to purify FOS from mixtures containing mono- and disaccharides. researchgate.net

Fouling, the accumulation of molecules on the membrane surface, is a major challenge in membrane filtration as it can lead to a decline in permeate flux. nih.gov

Chromatographic methods are powerful techniques for achieving high-purity separation of FOS.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the fine purification of FOS. A method involving pre-column derivatization followed by HPLC has been developed for the separation and purification of FOS. nih.gov

Size Exclusion Chromatography (SEC): SEC, also known as gel filtration, separates molecules based on their size. uminho.pt This technique has been used to fractionate FOS from fermentation broths using a Bio-Gel P2 column. uminho.pt The elution order is based on molecular weight, with larger molecules like FOS eluting before smaller molecules like sucrose and monosaccharides. uminho.pt While effective for obtaining pure sugars, this method can be time-consuming and may not be economically viable for large-scale industrial production unless the fractionated product has a high commercial value. uminho.pt High-speed counter-current chromatography (HSCCC) has also been successfully used to isolate and purify FOS with high purity. mdpi.com

Adsorption and Ion-Exchange Chromatography

Following the initial enzymatic synthesis of fructo-oligosaccharides (FOS), the resulting mixture typically contains the desired FOS of varying degrees of polymerization (DP), including this compound, alongside unreacted sucrose and monosaccharides such as glucose and fructose. To isolate and purify FOS, particularly higher DP chains like DP10/GF9, downstream processing techniques are essential. Adsorption and ion-exchange chromatography are prominent methods employed for this purpose.

Adsorption chromatography, particularly using activated charcoal, is a widely utilized technique for the purification of FOS. nih.gov The principle of this method relies on the differential adsorption of sugars onto the non-polar surface of activated charcoal. nih.gov Larger molecules, such as FOS with higher DP, exhibit a greater affinity for the charcoal due to increased van der Waals forces and are thus more strongly adsorbed. nih.gov

The process generally involves passing the crude FOS mixture through a column packed with activated charcoal. The monosaccharides and disaccharides, having weaker interactions with the adsorbent, are washed out first with water or a low-concentration ethanol (B145695) solution. Subsequently, the adsorbed FOS, including DP10/GF9, can be eluted using a higher concentration of an organic solvent, typically ethanol. Research has demonstrated that this method can significantly increase the purity of FOS. For instance, a study on the purification of FOS from a fermentation broth using a charcoal filter achieved an increase in purity from 30% to 97% (w/w) of total sugars, with the FOS being recovered using a 44% ethanol solution. While specific data for DP10/GF9 is limited, this method effectively enriches the FOS fraction, which would include DP10/GF9.

Ion-exchange chromatography is another effective technique for separating FOS from monosaccharides and disaccharides. This method separates molecules based on their charge. While sugars are neutral molecules, their interaction with the stationary phase of an ion-exchange resin can be influenced by the formation of complexes with metal ions. For instance, cation-exchange resins in the calcium (Ca2+) or silver (Ag+) form are commonly used. The separation mechanism involves ligand exchange, where the hydroxyl groups of the sugars interact with the metal ions on the resin. Larger oligosaccharides like DP10/GF9 are often excluded from the resin pores due to their size, a phenomenon known as size-exclusion chromatography, which occurs concurrently and aids in the separation.

A study utilizing a strong acid cation exchange resin in the Ca2+ form demonstrated the successful separation of FOS from glucose and fructose. While this study did not specifically quantify the purification of DP10/GF9, it laid the groundwork for the application of this technique in FOS purification. The choice of the ionic form of the resin and the operating conditions, such as temperature and flow rate, are critical parameters that influence the separation efficiency.

Chromatography Technique Principle of Separation Adsorbent/Resin Eluent Reported Purity Increase
Adsorption Chromatography Differential adsorption based on molecular size and hydrophobicity.Activated CharcoalWater (for washing), Ethanol solution (for elution)From 30% to 97% (w/w) for total FOS.
Ion-Exchange Chromatography Ligand exchange and size exclusion.Cation-exchange resin (e.g., Ca2+ or Ag+ form)Deionized waterEffective separation of FOS from monosaccharides.

Enzymatic Treatment for Monosaccharide Removal

A significant challenge in the production of high-purity this compound is the presence of residual monosaccharides, primarily glucose and fructose, and unreacted sucrose in the synthesis mixture. Enzymatic treatment presents a highly specific and efficient method for the removal of these simple sugars, thereby increasing the relative concentration of FOS, including DP10/GF9. sci-hub.se

One approach involves the use of enzymes that specifically target and convert the unwanted monosaccharides. Glucose oxidase is an enzyme that catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. wikipedia.org This conversion effectively removes glucose from the mixture. The gluconic acid can then be separated in a subsequent step. While this method is specific for glucose, it does not address the presence of fructose.

A more comprehensive approach involves the use of microorganisms that selectively consume monosaccharides. Certain strains of yeast, such as Saccharomyces cerevisiae, and bacteria, like Bacillus subtilis, have been shown to preferentially metabolize glucose and fructose over FOS. nih.govgoogle.com In this process, the crude FOS mixture is incubated with the selected microorganism under controlled conditions. The microorganism consumes the simple sugars for its growth, leaving behind a purified FOS solution. For example, a fed-batch fermentation process using Bacillus coagulans has been demonstrated to completely remove monosaccharides from a crude FOS preparation, resulting in a final FOS purity of 96.6%. sci-hub.se Although this study focused on the total FOS fraction, this purification would concurrently increase the purity of DP10/GF9 within that fraction.

Another enzymatic strategy involves the use of invertase under specific conditions. Invertase, or β-fructofuranosidase, can hydrolyze sucrose into glucose and fructose. nih.govwikipedia.org While this enzyme is also involved in the synthesis of FOS, by carefully controlling the reaction conditions, such as substrate concentration and enzyme-to-substrate ratio, it can be used to ensure the complete conversion of any remaining sucrose, and in some applications, to remove specific short-chain FOS if desired, though the latter is less common for DP10/GF9 purification.

Enzymatic Treatment Method Enzyme/Microorganism Target Substrate(s) Outcome Reported Efficacy
Glucose Oxidation Glucose OxidaseGlucoseConversion to gluconic acid and hydrogen peroxide.Specific for glucose removal. wikipedia.org
Selective Fermentation Bacillus subtilis, Bacillus coagulansGlucose, FructoseConsumption of monosaccharides by the microorganism.Complete removal of monosaccharides, achieving 96.6% FOS purity. sci-hub.senih.gov
Sucrose Hydrolysis InvertaseSucroseHydrolysis to glucose and fructose.Ensures complete conversion of residual sucrose. nih.govwikipedia.org

Yield Enhancement and Purity Improvement Strategies

Maximizing the yield and purity of this compound is a key objective in its biotechnological production. Several strategies have been developed to enhance the efficiency of the enzymatic synthesis and downstream processing. These strategies primarily focus on optimizing reaction conditions, employing advanced reactor technologies, and refining purification methods.

One of the primary factors influencing FOS yield is the source of the fructosyltransferase (FTase) enzyme. Different microorganisms produce FTases with varying specificities and efficiencies. The selection of a microbial strain that produces an enzyme with high transfructosylating activity and low hydrolytic activity is crucial for maximizing the synthesis of higher DP FOS like DP10/GF9.

The optimization of reaction parameters is another critical aspect. These parameters include substrate (sucrose) concentration, enzyme concentration, temperature, and pH. High sucrose concentrations generally favor the transfructosylation reaction over hydrolysis, leading to higher FOS yields. However, very high concentrations can also lead to substrate inhibition. Therefore, determining the optimal substrate concentration is essential. Temperature and pH must also be carefully controlled to ensure the optimal activity and stability of the FTase.

To overcome the issue of product inhibition by glucose, which is a byproduct of the transfructosylation reaction, enzyme membrane bioreactors (EMBRs) have been employed. sci-hub.se In an EMBR system, the enzyme is retained by a membrane, while the product stream, containing FOS, glucose, and fructose, is continuously removed. This setup allows for the continuous removal of inhibitory byproducts, shifting the reaction equilibrium towards FOS production and thereby increasing the yield. A semi-continuous process using an EMBR has been shown to achieve a total FOS concentration that was 4.6% higher than a conventional batch process. sci-hub.se

Fed-batch fermentation is another strategy to enhance FOS production and purity. sci-hub.senih.gov In this approach, the substrate is fed incrementally to the reactor, which helps in maintaining a high substrate concentration without causing inhibition. When coupled with microbial purification, where a microorganism is introduced to consume the byproduct monosaccharides, a significant improvement in purity can be achieved. For instance, a fed-batch fermentation process followed by purification with Bacillus coagulans resulted in a FOS purity of 96.6%. sci-hub.se

The combination of these strategies—careful selection of the enzyme, optimization of reaction conditions, use of advanced reactor technologies like EMBRs, and subsequent purification steps such as enzymatic treatment and chromatography—is key to achieving high yields and purity of this compound.

Strategy Description Impact on Yield/Purity
Enzyme Selection Choosing a fructosyltransferase with high transfructosylating and low hydrolytic activity.Increases the proportion of sucrose converted to FOS, including DP10/GF9.
Optimization of Reaction Conditions Fine-tuning substrate concentration, enzyme concentration, temperature, and pH.Maximizes enzyme efficiency and favors FOS synthesis over hydrolysis.
Enzyme Membrane Bioreactor (EMBR) Continuous removal of products and byproducts through a membrane, retaining the enzyme.Overcomes product inhibition, leading to higher yields. sci-hub.se
Fed-Batch Fermentation Incremental feeding of the substrate to the reactor.Maintains optimal substrate concentration, avoiding inhibition and improving yield. sci-hub.senih.gov
Integrated Purification Combining production with in-situ removal of monosaccharides using microorganisms.Significantly improves the final purity of the FOS product. sci-hub.se

Microbial Metabolism and Biotransformation of Fructo Oligosaccharide Dp10/gf9

Glycoside Hydrolases and Fructan Exohydrolases Involved in Fructo-oligosaccharide DP10/GF9 Degradation

The breakdown of complex carbohydrates like this compound is orchestrated by a specific class of enzymes known as glycoside hydrolases (GHs). Within this broad category, fructan exohydrolases (FEHs) are particularly crucial for the degradation of fructans. These enzymes systematically cleave terminal fructose (B13574) residues from the non-reducing end of the FOS chain.

Identification and Characterization of Specific Microbial Enzymes

While research specifically isolating and characterizing enzymes acting on this compound is limited, studies on the degradation of long-chain FOS and inulin (B196767) provide significant insights into the types of enzymes involved. The primary enzymes responsible for the breakdown of the β-(2→1) linkages characteristic of inulin-type fructans like DP10/GF9 belong to the glycoside hydrolase family 32 (GH32).

Key microbial genera known to produce these fructan-degrading enzymes include Bifidobacterium, Lactobacillus, and several butyrate-producing bacteria such as Anaerostipes and Roseburia. For instance, various Bifidobacterium species possess β-fructofuranosidases, which are a type of GH32 enzyme capable of hydrolyzing terminal fructose units from FOS. nih.gov Studies have shown that the ability to degrade longer-chain fructans is strain-dependent. For example, while many bifidobacteria can ferment short-chain FOS, only a subset of strains, such as certain strains of Bifidobacterium animalis and Bifidobacterium longum, have demonstrated the ability to utilize longer-chain inulin. nih.govnih.gov

Butyrate-producing commensals also play a role in the degradation of FOS. For example, Anaerostipes caccae has been shown to possess GH32 enzymes, though its growth may be more significantly affected by the degree of polymerization of the FOS. nih.gov

The following table summarizes some of the key microbial enzymes involved in the degradation of long-chain fructo-oligosaccharides, which would include DP10/GF9.

Enzyme FamilySpecific Enzyme TypeProducing Microorganism (Genus/Species)Substrate Specificity
GH32 β-FructofuranosidaseBifidobacterium spp. (B. longum, B. animalis)Hydrolyzes terminal β-(2→1) linked fructose residues from FOS and inulin.
GH32 Fructan ExohydrolaseLactobacillus spp.Cleaves terminal fructose units from fructans.
GH32 InulinaseAnaerostipes spp., Roseburia spp.Degrades inulin and long-chain FOS.

Enzymatic Hydrolysis Mechanisms of this compound

The enzymatic hydrolysis of this compound by microbial enzymes is a stepwise process. Fructan exohydrolases, specifically those from the GH32 family, act on the terminal fructose residues of the molecule.

The mechanism involves the binding of the non-reducing end of the FOS chain to the active site of the enzyme. The enzyme then catalyzes the hydrolysis of the terminal β-(2→1) glycosidic bond, releasing a molecule of fructose. This process is repeated sequentially, gradually shortening the FOS chain until it is completely broken down into its constituent monosaccharides: fructose and a single glucose molecule from the original sucrose (B13894) unit.

This exo-hydrolytic mechanism means that microorganisms systematically "nibble" at the end of the this compound chain, rather than cleaving it internally, which would be the action of endo-hydrolases. This controlled, stepwise degradation allows the microorganisms to efficiently capture and metabolize the released fructose units.

In Vitro Fermentation Models for Studying Microbial Utilization

In vitro fermentation models are invaluable tools for investigating how specific microorganisms and complex microbial communities utilize substrates like this compound. These models allow for controlled experiments that mimic the conditions of the human colon.

Pure Culture Fermentation Studies

Studies using pure cultures of specific bacterial strains have been instrumental in determining which microorganisms can directly metabolize FOS of varying chain lengths. While specific studies on pure this compound are not widely published, research on long-chain FOS and inulin fermentation provides relevant data.

In these studies, a single strain of bacteria, such as a Bifidobacterium or Lactobacillus species, is grown in a culture medium where the FOS is the primary carbon source. nih.govmdpi.com Research has shown that while many probiotic strains can readily ferment short-chain FOS (DP 2-5), the ability to utilize longer chains like DP10 is more restricted. nih.gov Strains that can ferment long-chain FOS typically possess extracellular or cell-surface-associated fructan-degrading enzymes. nih.gov The primary metabolic end-products of this fermentation are short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate (B1217596), and lactate. nih.gov

The table below provides an overview of findings from pure culture fermentation studies on long-chain FOS.

Microbial StrainSubstrate (Long-Chain FOS/Inulin)Key Findings
Bifidobacterium animalis strainsInulinCapable of fermenting long-chain fructans.
Bifidobacterium longum strainsInulinStrain-dependent ability to utilize inulin.
Lactobacillus strainsFructo-oligosaccharidesMany strains ferment FOS, with variability in long-chain utilization. mdpi.com

Mixed Microbial Community Fermentation Studies

More complex in vitro models utilize mixed microbial communities, typically from human fecal samples, to simulate the gut microbiota. These studies provide a more holistic view of FOS metabolism, including cross-feeding interactions between different bacterial species.

When this compound is introduced into a mixed microbial community fermentation system, a cascade of metabolic events occurs. Primary degraders, often Bifidobacterium species, initiate the breakdown of the long-chain FOS. nih.govnih.gov The released fructose and shorter FOS fragments can then be utilized by other members of the microbial community that may not be able to directly degrade the parent molecule.

These mixed culture studies consistently demonstrate a significant increase in the populations of beneficial bacteria, particularly bifidobacteria, upon FOS supplementation. nih.gov Furthermore, the fermentation of long-chain FOS by the gut microbiota leads to the production of significant amounts of SCFAs, primarily acetate, propionate, and butyrate (B1204436). nih.gov Butyrate is particularly important as it is the preferred energy source for colonocytes.

Omics Approaches in Elucidating Microbial Metabolic Pathways

Modern "omics" technologies, including metagenomics, transcriptomics, and proteomics, have revolutionized our understanding of the microbial metabolism of complex carbohydrates like this compound. These approaches provide a comprehensive view of the genetic potential and functional activity of the gut microbiota in response to FOS.

Metagenomics , the study of the collective genetic material from a microbial community, has been used to identify the genes encoding carbohydrate-active enzymes (CAZymes), such as those in the GH32 family, within the gut microbiome. nih.gov These studies reveal the prevalence and diversity of fructan-degrading capabilities across different individuals and populations. Metagenomic analysis has shown that the abundance of genes related to fructose metabolism can vary significantly between individuals, potentially explaining differences in their response to FOS supplementation. nih.gov

Transcriptomics , which analyzes the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed by the microbiota in the presence of a specific substrate. Studies have shown that when gut microbes are exposed to FOS, there is an upregulation of genes involved in FOS transport and metabolism. biorxiv.org For example, transcriptomic analyses of Bifidobacterium species have identified the specific genes encoding β-fructofuranosidases and sugar transporters that are induced during growth on FOS.

Proteomics , the large-scale study of proteins, can identify the specific enzymes that are produced by microorganisms when metabolizing FOS. This approach can confirm the expression and translation of the genes identified through metagenomics and transcriptomics.

Together, these omics approaches provide a multi-layered understanding of how this compound is metabolized by the gut microbiota. They reveal not only which microbes are involved, but also the specific genes and enzymes they use to break down this complex carbohydrate and the metabolic pathways that are activated. nih.govnih.gov

Metagenomics and Metatranscriptomics for Enzyme Discovery

The identification of enzymes capable of degrading complex carbohydrates like this compound has been significantly advanced by culture-independent techniques such as metagenomics and metatranscriptomics. These approaches allow scientists to survey the genetic potential and gene expression of entire microbial communities, bypassing the need to culture individual species. frontiersin.orgnih.gov

Metagenomics involves the analysis of the collective DNA from an environmental sample, providing a blueprint of the metabolic potential of the microbial community. frontiersin.org This has been instrumental in discovering novel carbohydrate-active enzymes (CAZymes), particularly glycoside hydrolases (GHs) that break down fructans. frontiersin.org For FOS degradation, enzymes belonging to the GH32 family are of primary importance. nih.govtandfonline.com Metagenomic studies of environments like the human gut or thermophilic composts have revealed a rich diversity of GH32 enzymes and other CAZymes capable of hydrolyzing complex sugars. nih.govnih.gov However, the presence of a gene does not always equate to its activity. tandfonline.com

Metatranscriptomics complements metagenomics by sequencing the messenger RNA (mRNA) from a community, offering a snapshot of the actively transcribed genes at a specific moment. This technique provides direct evidence of which microbes are responding to the presence of a substrate like FOS and which enzymatic pathways are being utilized for its degradation. nih.gov For instance, a pulse metatranscriptomics approach, where a microbial community is briefly exposed to a specific glycan, successfully identified new bacterial consumers of FOS by detecting the upregulation of FOS metabolism genes, including those for GH32 enzymes. mdpi.com Studies combining transcriptomics and metabolomics have shown that FOS can induce the expression of specific gene clusters in bacteria like Bifidobacterium animalis and Lactobacillus plantarum that are involved in the transport and hydrolysis of these oligosaccharides. nih.govnih.gov

The table below summarizes findings from 'omics' studies related to the discovery of enzymes for fructan degradation.

"Omics" ApproachKey FindingsRelevant Microbial GeneraTarget Enzymes/Pathways
Metagenomics Identification of diverse CAZymes in complex microbial communities. Revealed that butyrate-producing gut microbes that metabolize FOS possess at least one active GH32 enzyme. nih.govtandfonline.com Discovered that Olsenella, not previously known as a major FOS consumer, can become dominant and utilize FOS. nih.govBifidobacterium, Lactobacillus, Roseburia, Anaerostipes, OlsenellaGlycoside Hydrolase Family 32 (GH32), Polysaccharide Utilization Loci (PULs)
Metatranscriptomics Provides evidence of active gene expression in response to FOS. nih.gov Identified active bacterial communities in various environments. nih.gov Revealed upregulation of genes for carbohydrate metabolism, including GH32, in response to FOS. mdpi.com Showed FOS affects the synthesis of ABC transporters in Bifidobacterium animalis. nih.govBlautia, Bifidobacterium, LactobacillusGH32, ABC transporters, Sucrose PTS

Metabolomics for Intermediary Metabolite Profiling

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, provides a functional readout of the physiological state of a microbial community. researchgate.net When applied to the study of this compound fermentation, metabolomics enables the comprehensive profiling of the intermediary and end-product metabolites generated. mdpi.com

The primary metabolic fate of fructans in anaerobic environments like the colon is fermentation into short-chain fatty acids (SCFAs), lactate, and gases. researchgate.net The principal SCFAs produced are acetate, propionate, and butyrate. nih.govuliege.be The profile of these metabolites can vary significantly based on the specific microbes present and the structure of the fructan, including its DP. mdpi.com

Acetate, Propionate, and Butyrate : These SCFAs are the major end-products of FOS fermentation. nih.gov Studies have shown that fermentation of high-DP fructans (inulins) can lead to higher concentrations of propionate and butyrate compared to the fermentation of shorter-chain FOS, which may produce more acetate and lactate. uliege.bemdpi.com

Lactate and Fructose : Lactate is another important intermediary metabolite. mdpi.com It doesn't typically accumulate in a healthy gut as it is often cross-fed to other bacteria that convert it into butyrate. researchgate.net Fecal metabolome analysis has also shown that fructose levels can increase in response to FOS supplementation, although this can vary considerably among individuals, reflecting differences in their microbiota's metabolic capacity. mdpi.com

Other Metabolites : Non-targeted metabolomic approaches have identified a wide array of other metabolic changes. For example, culturing Bifidobacterium animalis with FOS resulted in the production of metabolites like histamine (B1213489) and tartaric acid. nih.gov In another study, dietary FOS was shown to reverse liver metabolic abnormalities, affecting pathways such as taurine (B1682933) and hypotaurine (B1206854) metabolism and purine (B94841) metabolism. researchgate.net

The following table displays key intermediary metabolites identified from the microbial fermentation of fructans.

Metabolite ClassSpecific MetabolitesSignificance in Fructan Metabolism
Short-Chain Fatty Acids (SCFAs) Acetate, Propionate, ButyrateMajor energy sources for the host and key signaling molecules. Production profile is influenced by fructan DP. researchgate.netuliege.bemdpi.com
Organic Acids Lactate, Succinate, FormateIntermediary products that can be further metabolized by other bacteria (cross-feeding). nih.govresearchgate.net
Monosaccharides Fructose, GlucoseReleased upon the initial hydrolysis of the fructan chain before being taken up by cells for glycolysis. tandfonline.com
Other Small Molecules Histamine, Tartaric Acid, NorepinephrineProduced by specific species like Bifidobacterium animalis during FOS fermentation. nih.gov

Comparative Analysis of this compound Metabolism Across Diverse Microbial Species

Species- and Strain-Level Differences:

Bifidobacterium : Many species of Bifidobacterium are well-known primary degraders of fructans. mdpi.com However, their capabilities differ; some strains preferentially consume short-chain FOS, while others, like B. adolescentis, can degrade longer-chain inulin molecules simultaneously. mdpi.comnih.gov B. animalis subsp. lactis BB-12 has been shown to ferment a range of fructans, with more pronounced fermentation for those with a low DP. mdpi.com

Lactobacillus : Various Lactobacillus species can also utilize fructans. nih.gov L. plantarum and L. paracasei have been shown to possess inducible gene clusters for FOS transport and metabolism. nih.govasm.org Studies on bovine rumen species revealed that Lactobacillus species had a higher propensity to utilize inulin compared to Bifidobacterium species from the same environment. nih.gov However, prebiotic utilization is highly strain-dependent. mdpi.com

Butyrate Producers : Several key butyrate-producing species from the Firmicutes phylum, such as Faecalibacterium prausnitzii and members of the genera Anaerostipes and Roseburia, can metabolize fructans. nih.govtandfonline.com Their ability to do so is often dependent on the presence of GH32 enzymes. nih.govtandfonline.com Some species, like Anaerostipes caccae, efficiently metabolize shorter FOS (kestose) but leave longer chains (nystose) intact, highlighting the importance of DP. nih.govtandfonline.com

Cross-Feeding Interactions : The metabolism of high-DP fructans often involves microbial cooperation. Some bifidobacteria may only partially degrade long-chain inulin, releasing shorter oligosaccharides that can then be fermented by other species, including butyrate producers like F. prausnitzii. researchgate.net The acetate produced by primary FOS degraders like bifidobacteria can also be used by F. prausnitzii to produce butyrate, a classic example of cross-feeding. researchgate.net

The table below provides a comparative overview of fructan metabolism across selected microbial species.

Microbial Species/GroupPreference for Fructan DPMetabolic StrategyKey Enzymes/Pathways
Bifidobacterium adolescentis Broad range (short and long chains)Simultaneous degradation of various DP fractions. nih.govGH32 fructofuranosidases
Bifidobacterium longum Prefers short-chain FOSPreferential degradation of shorter chains; limited use of long-chain inulin. nih.govGH32, ABC transporters
Lactobacillus plantarum Short to medium chainsInducible intracellular hydrolysis via phosphotransferase systems (PTS). nih.govSucrose PTS (sacPTS), β-fructofuranosidase (SacA)
Lactobacillus agilis Broad range (up to DP >12)Extracellular degradation of high MW oligosaccharides. nih.govExtracellular fructanases
Anaerostipes caccae Prefers short-chain FOS (DP3)Consumes kestose (DP3) but not nystose (B80899) (DP4). nih.govtandfonline.comGH32
Faecalibacterium prausnitzii Variable; often relies on cross-feedingCan utilize oligofructose; also consumes acetate from other species to produce butyrate. researchgate.netButyryl-CoA:acetate CoA-transferase

Fructo Oligosaccharide Dp10/gf9 As a Model Compound in Glycoscience Research

Utilization in Investigating Carbohydrate Structure-Function Relationships

The precise structure of Fructo-oligosaccharide DP10/GF9 allows for detailed investigations into how the arrangement and length of saccharide chains influence their physical, chemical, and biological properties. Researchers utilize this compound to understand the impact of chain length on characteristics such as solubility, viscosity, and thermal stability. By comparing the properties of DP10/GF9 with other fructo-oligosaccharides (FOS) of varying degrees of polymerization, scientists can elucidate fundamental structure-function relationships. This knowledge is crucial for the tailored design of oligosaccharides with specific functionalities for applications in food science, materials, and health.

The presence of a terminal glucose unit also provides a specific point of reference for studying molecular interactions. For instance, the way DP10/GF9 interacts with water molecules, forms gels, or participates in Maillard reactions can be systematically studied and compared to other FOS, contributing to a deeper understanding of carbohydrate behavior.

Role in Enzyme Kinetic Studies of Fructosyltransferases and Glycoside Hydrolases

This compound serves as a critical substrate in the kinetic analysis of enzymes that synthesize and degrade fructans, namely fructosyltransferases and glycoside hydrolases. mdpi.comnih.gov

Fructosyltransferases (FTases): These enzymes are responsible for the synthesis of FOS by transferring fructosyl units from a donor molecule, typically sucrose (B13894), to an acceptor. Using DP10/GF9 as a substrate allows researchers to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) of FTases. researchgate.net These studies reveal the enzyme's affinity for longer-chain FOS and its efficiency in elongating the fructan chain. Understanding these kinetics is vital for optimizing the industrial production of FOS with desired chain lengths. For example, kinetic models based on the Michaelis-Menten equation have been developed to describe the synthesis of FOS from sucrose using fructosyltransferase, taking into account factors like substrate inhibition. researchgate.netnih.govresearchgate.net

Glycoside Hydrolases (GHs): These enzymes catalyze the hydrolysis of glycosidic bonds, breaking down complex carbohydrates into smaller units. DP10/GF9 is an ideal substrate to study the activity and specificity of fructan-degrading GHs. By monitoring the breakdown of DP10/GF9, scientists can characterize the mode of action of these enzymes (i.e., whether they are endo-acting, randomly cleaving internal bonds, or exo-acting, cleaving from the ends). Kinetic studies with DP10/GF9 help in understanding the rate of degradation and the influence of substrate chain length on enzyme activity. nih.gov This information is pertinent to understanding the digestion of prebiotics in the gut and for various biotechnological applications.

Application in Developing Novel Analytical Techniques for Oligosaccharides

The well-defined nature of this compound makes it an excellent standard for the development and validation of new analytical methods for oligosaccharide analysis. thermofisher.com Techniques such as high-performance liquid chromatography (HPLC), high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD), and mass spectrometry (MS) rely on pure standards for calibration and identification. thermofisher.comnih.gov

DP10/GF9, with its specific degree of polymerization, can be used to:

Optimize chromatographic separations: Researchers can fine-tune mobile phase compositions, gradients, and column chemistries to achieve baseline separation of individual FOS oligomers in complex mixtures. nih.gov

Validate quantification methods: By using a known concentration of DP10/GF9, the accuracy, precision, and limit of detection of a new analytical method can be rigorously assessed.

Aid in structural elucidation: The fragmentation pattern of DP10/GF9 in mass spectrometry can serve as a reference for identifying and sequencing unknown fructo-oligosaccharides.

The availability of a high-purity standard like DP10/GF9 is instrumental in advancing the analytical capabilities for characterizing complex carbohydrate mixtures from various natural and industrial sources.

Contribution to Understanding Complex Glycan Structures in Biological Systems

While this compound itself is of plant and microbial origin, its study contributes to the broader understanding of complex glycan structures in various biological systems. The principles of glycan structure, conformation, and interaction learned from model compounds like DP10/GF9 are transferable to the study of more complex glycans, such as the N-glycans found on glycoproteins. nih.gov

Use as a Standard for Oligosaccharide Profiling in Natural Products

This compound is frequently employed as a standard in the profiling of oligosaccharides present in natural products. thermofisher.com Many plants, such as those from the Rubiaceae family (e.g., Morinda officinalis), are known to contain a variety of FOS. biocompare.com To accurately quantify and identify the different FOS species in an extract, a reliable standard is essential.

In methods like HPAE-PAD, the retention time of DP10/GF9 is used to identify the corresponding oligomer in a sample chromatogram. thermofisher.com By creating a calibration curve with known concentrations of DP10/GF9 and other FOS standards, the concentration of each oligomer in the natural product extract can be determined. This allows for a detailed characterization of the oligosaccharide profile of a given plant or food product, which is important for quality control, functional food development, and understanding the biosynthesis of these compounds in nature.

Future Perspectives and Emerging Research Avenues for Fructo Oligosaccharide Dp10/gf9

Development of Novel Biocatalysts for Sustainable Production

The enzymatic production of fructo-oligosaccharides (FOS) is the preferred industrial method due to its specificity and milder reaction conditions compared to chemical synthesis. mdpi.com The core of this process lies in the use of biocatalysts, specifically enzymes like fructosyltransferases (FTases) and β-fructofuranosidases, which facilitate the transfer of fructose (B13574) units to a sucrose (B13894) molecule to elongate the chain. mdpi.comnih.gov

Current research is intensely focused on discovering and developing novel biocatalysts to make FOS production, including DP10/GF9, more sustainable and economically viable. The primary goals are to increase yield, improve enzyme stability, and utilize cheaper, more sustainable raw materials.

Key Research Thrusts:

Hyperproducing Microbial Strains: Scientists are exploring diverse microbial sources, including fungi (e.g., Aspergillus niger, Aureobasidium pullulans), yeasts, and bacteria, to identify strains that naturally produce high levels of FTase. mdpi.comnih.gov Genetic modification and strain improvement techniques are being employed to create "hyperproducing" strains, which can significantly reduce the cost of enzyme production. mdpi.com

Enzyme Immobilization: Immobilizing enzymes on solid supports is a key strategy for sustainable production. This technique allows for the easy separation of the biocatalyst from the reaction mixture, enabling its reuse over multiple production cycles. This not only lowers costs but also enhances process stability. Research is ongoing to find more robust and efficient immobilization materials and methods.

Alternative Substrates: The conventional substrate for FOS synthesis is high-purity sucrose. researchgate.net To reduce costs and improve sustainability, researchers are investigating the use of cheaper and more abundant feedstocks, such as molasses, aguamiel (agave sap), and various agricultural byproducts rich in sucrose. researchgate.net This approach requires biocatalysts that can perform efficiently in the presence of impurities found in these alternative substrates.

Enzymatic Hydrolysis of Inulin (B196767): An alternative production route involves the controlled hydrolysis of inulin, a longer-chain fructan polymer, using endo-inulinase enzymes. nih.gov This method can yield FOS mixtures with a higher average degree of polymerization and potentially higher purity compared to synthesis from sucrose. nih.gov The development of more specific and efficient endo-inulinases is a key area of research for producing longer-chain FOS like DP10.

Table 1: Microbial Sources for Fructosyltransferase (FTase) Production

Microorganism Type Examples Key Advantages
Fungi Aspergillus niger, Aspergillus oryzae, Aureobasidium pullulans High enzyme yields, well-established in industrial fermentation. nih.gov
Bacteria Lactobacillus reuteri, Zymomonas mobilis Diverse enzymatic activities, potential for in-situ production in food matrices. nih.gov

| Yeast | Rhodotorula sp., Candida sp., Cryptococcus sp. | GRAS (Generally Recognized As Safe) status for some species, suitable for food applications. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Process Optimization

Emerging Applications:

Predictive Modeling: ML algorithms can be trained on experimental data to build models that predict FOS yield and composition (including the proportion of DP10/GF9) based on variables such as substrate concentration, enzyme load, temperature, and pH. researchgate.net These models allow for in silico optimization, reducing the number of physical experiments required. researchgate.net

Process Control and Automation: AI can be integrated into bioreactor control systems to monitor the production process in real-time and make dynamic adjustments to maintain optimal conditions. This leads to more consistent product quality and higher efficiency. The development of automated synthesis platforms, inspired by peptide and oligonucleotide synthesizers, represents a significant leap in this direction. nih.govnih.gov

Biocatalyst Discovery: ML models are being developed to accelerate the discovery of new and improved enzymes. vacancyedu.com By analyzing protein sequence and structure databases, AI can predict which enzymes are likely to have high fructosyltransferase activity or stability, guiding synthetic biology and enzyme engineering efforts.

Exploration of Undiscovered Natural Sources for Fructo-oligosaccharide DP10/GF9 and Related Oligosaccharides

Fructo-oligosaccharides are naturally present in a wide variety of plants, where they function as carbohydrate reserves. greenspringnatural.comwikipedia.org While common sources like chicory root, Jerusalem artichokes, garlic, and onions are well-known, they primarily contain shorter-chain FOS. greenspringnatural.comhealthline.comtandfonline.com The search for natural sources rich in longer-chain variants like DP10/GF9 is an active area of research.

Recent studies have demonstrated the presence of FOS with a degree of polymerization up to 10 and beyond in specific plants. For instance, researchers have successfully identified this compound as a constituent of the traditional Chinese medicinal plant Polygonatum cyrtonema Hua. mdpi.com Similarly, Jerusalem artichoke tubers have been shown to contain FOS with a DP of 10, with the composition varying by genotype and storage conditions. nih.gov

The exploration of exotic and underutilized plants, as well as different cultivars of known FOS-containing plants, holds promise for discovering natural sources with unique oligosaccharide profiles, potentially rich in DP10/GF9. nih.gov This not only provides a direct source for extraction but also yields valuable genetic information for bioengineering efforts.

Table 2: Selected Natural Sources of Fructo-oligosaccharides

Plant Source Typical FOS Content ( g/100g fresh weight) Notes
Jerusalem Artichoke 8.99 ± 0.238 Contains fructans with a high degree of polymerization, including DP10. tandfonline.comnih.gov
Chicory Root 8.40 ± 0.186 A primary commercial source for inulin and FOS. tandfonline.com
Garlic 7.51 ± 0.209 Contains fructans with a lower chain length than Jerusalem artichoke. tandfonline.com
Blue Agave High concentrations Source of agave inulin, which has a branched structure. wikipedia.orghealthline.com

| Polygonatum cyrtonema | Not quantified | Identified as containing this compound. mdpi.com |

Advanced Glycoengineering Strategies for Tailored this compound Variants

Glycoengineering offers powerful tools to produce FOS with a specific, predefined degree of polymerization, such as DP10, rather than the typical mixture of chain lengths obtained from current production methods. nih.gov This allows for the creation of "tailor-made" oligosaccharides with potentially enhanced or specific functionalities.

Key Strategies:

Expression of Fructosyltransferase Genes in Host Systems: A promising approach involves introducing specific fructosyltransferase (FTase) genes into non-fructan-accumulating plants like sugar beet or sugarcane. nih.gov By selecting FTase genes known to produce longer-chain fructans and controlling their expression, it is possible to steer sucrose metabolism in the host plant towards the synthesis of specific FOS variants. Plant-derived FTase genes have shown particular success in this area. nih.gov

Chemoenzymatic Synthesis: This hybrid approach combines the precision of chemical synthesis with the specificity of enzymatic reactions. nih.gov It allows for the step-by-step construction of complex oligosaccharides. For FOS, this could involve using a core sucrose molecule and sequentially adding fructose units with the help of specific FTases, providing precise control over the final chain length and linkage type.

Enzyme Engineering: Using techniques like directed evolution and site-directed mutagenesis, scientists can modify the active site of fructosyltransferase enzymes. The goal is to alter their processivity (the number of fructose units they add before releasing the substrate), thereby shifting the product distribution towards a desired DP, such as DP10.

Expanding Analytical Capabilities for Ultra-Trace Level Detection and Isomer Differentiation

As research into the specific biological effects of FOS like DP10/GF9 advances, so does the need for highly sensitive and specific analytical methods. A major challenge in carbohydrate analysis is the existence of isomers—molecules with the same chemical formula but different structures—which can have distinct biological activities. nih.gov

Advancements in Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors like Refractive Index (RI) or Pulsed Amperometric Detection (PAD) is a standard method for FOS quantification. nih.govchromatographyonline.comjmbfs.org High-Performance Anion-Exchange Chromatography (HPAEC-PAD) is particularly effective for separating and analyzing heterogeneous mixtures of inulin-type fructans. chromatographyonline.com

Mass Spectrometry (MS): Advanced MS techniques are crucial for detailed structural characterization. Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Exactive Orbitrap MS) allows for the precise identification of FOS of different chain lengths, including DP10/GF9, in complex mixtures. mdpi.com

Isomer Differentiation: Differentiating between various FOS isomers (e.g., with different linkage positions) is a significant analytical hurdle. nih.gov Emerging techniques are addressing this challenge. Multidimensional MS, which uses collision-induced dissociation (CID), can generate distinct fragment ions for different isomers. nih.govnih.gov The use of halide adducts (e.g., chloride ions) in negative-ion mode mass spectrometry has been shown to significantly improve the differentiation of oligosaccharide isomers compared to traditional methods. nih.gov Furthermore, novel approaches like far-infrared ion spectroscopy are being explored to distinguish isomers based on their unique vibrational fingerprints. acs.org

These advancements are critical for quality control in FOS production, for studying its metabolic fate, and for linking specific structures like this compound to their precise biological functions.

Table of Compounds

Compound Name
1-kestose (B104855)
1F-fructofuranosylnystose
Arabino-oligosaccharides (AOS)
Calcium gluconate
Fructans
This compound
Fructo-oligosaccharide DP11/GF10
Fructo-oligosaccharide DP12/GF11
Fructo-oligosaccharide DP8/GF7
Fructo-oligosaccharide DP9/GF8
Fructo-oligosaccharides (FOS)
Fructose
Galacto-oligosaccharides (GOS)
Gluconic acid
Glucose
Inulin
Levan
N-acetyl-glucosamine
Nystose (B80899)
Oligofructose
Oligosaccharides
Raffinose-family oligosaccharides

Q & A

Q. What are the key structural characteristics of Fructo-oligosaccharide DP10/GF9, and how can they be analytically verified?

DP10/GF9 consists of 9 fructose units linked by (2→1)-β-glycosidic bonds and a terminal D-glucosyl unit. Structural confirmation requires:

  • NMR spectroscopy to resolve glycosidic linkage patterns and stereochemistry.
  • Mass spectrometry (MS) to verify molecular weight (1639.42 Da) and fragmentation patterns .
  • SMILES/InChi codes for computational validation of stereoisomerism .

Q. What are recommended storage conditions and solubility profiles for maintaining DP10/GF9 stability in experimental settings?

  • Storage : Powder at -20°C (3 years) or -80°C in solvent (6 months). Protect from moisture and light to prevent hydrolysis .
  • Solubility : 125 mg/mL in water (~76.25 mM). For in vivo studies, use DMSO-based formulations (e.g., DMSO:Corn oil = 10:90) to enhance bioavailability .

Q. Which spectroscopic techniques are most effective for confirming the purity of synthesized DP10/GF9?

  • HPLC with refractive index detection for quantifying oligosaccharide purity (>98% as per standards) .
  • Polarimetry to measure optical rotation ([α]D values) and confirm stereochemical integrity .

Advanced Research Questions

Q. How does DP10/GF9’s degree of polymerization (DP) influence its prebiotic efficacy compared to shorter-chain FOS?

  • Mechanism : Longer DP increases resistance to hydrolysis in the upper GI tract, enabling selective fermentation by Bifidobacterium spp. in the colon .
  • Experimental Design : Compare growth kinetics of gut microbiota in vitro using fecal cultures supplemented with DP3-DP12 FOS. Quantify bacterial metabolites (e.g., SCFAs) via GC-MS .

Q. What methodological approaches are optimal for quantifying DP10/GF9 in complex biological matrices?

  • Sample Preparation : Deproteinize using ethanol precipitation, followed by solid-phase extraction (SPE) to remove interfering compounds.
  • Analysis :
  • HPLC-ELSD (evaporative light scattering detection) for high sensitivity in low-concentration samples .
  • LC-MS/MS with multiple reaction monitoring (MRM) for specificity in plasma or fecal extracts .

Q. How to address discrepancies in reported bifidogenic effects of DP10/GF9 across different in vivo models?

  • Variables : Host genetics, baseline microbiota composition, and dosage regimes (e.g., 1–5 g/kg in rodent studies).
  • Resolution : Use gnotobiotic models to standardize microbial communities. Validate findings via 16S rRNA sequencing and metatranscriptomics .

Q. What are the challenges in enzymatic synthesis of DP10/GF9 with high regioselectivity?

  • Enzyme Selection : β-Fructofuranosidases (e.g., from Aspergillus spp.) for (2→1)-β linkages. Optimize reaction conditions (pH 5.5–6.5, 50°C) to minimize side products .
  • Purification : Use size-exclusion chromatography (SEC) or preparative HPLC to isolate DP10 from shorter-chain FOS .

Key Methodological Considerations

  • Contradiction Analysis : Replicate studies across multiple models (e.g., in vitro, rodent, human) to validate DP10/GF9’s prebiotic consistency .
  • Synthesis Optimization : Monitor reaction progress via TLC and adjust enzyme-substrate ratios to maximize DP10 yield .

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